tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate: is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl ester group, a methoxycarbonyl group, and a thienyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thienyl boronic acid with a halogenated triazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions would ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thienyl ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The ester and carbonyl groups can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine (TEA)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated triazole derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound could serve as a lead molecule for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. The methoxycarbonyl and thienyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-[2-(methoxycarbonyl)-3-phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
- tert-Butyl 1-[2-(methoxycarbonyl)-3-furyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the thienyl ring. This sulfur-containing heterocycle imparts distinct electronic and steric properties, enhancing the compound’s reactivity and biological activity. The combination of the triazole and thienyl rings makes this compound particularly versatile and valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl 1-(2-methoxycarbonylthiophen-3-yl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8-10(12(18)21-14(2,3)4)15-16-17(8)9-6-7-22-11(9)13(19)20-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHPVAFHFXUZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(SC=C2)C(=O)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.